6-Fluoro-4-oxochroman-2-carboxylic acid
Overview
Description
6-Fluoro-4-oxochroman-2-carboxylic acid is a chemical compound that has been the subject of various research studies due to its potential applications in the field of medicinal chemistry. The compound is characterized by the presence of a fluorine atom at the 6th position of the chroman ring and a carboxylic acid group at the 2nd position. This structure is a key intermediate in the synthesis of various pharmacologically active compounds, including those with antibacterial properties .
Synthesis Analysis
The synthesis of 6-fluoro-4-oxochroman-2-carboxylic acid and its derivatives has been explored through different synthetic routes. One approach involves starting from p-fluorophenol, which undergoes methylation, Friedel-Crafts reaction, and Michael addition to yield the desired product . Another method includes the synthesis of 6-fluoro-chroman-2-carboxamides using nebulic acid chloride with different amines in the presence of triethylamine and dichloroethane as solvent . Additionally, the compound has been synthesized as an intermediate for biologically active anticancer drugs . The synthesis of enantiomerically pure forms of the compound has also been achieved, which is important for the development of chiral drugs .
Molecular Structure Analysis
The molecular structure of 6-fluoro-4-oxochroman-2-carboxylic acid derivatives has been elucidated using various analytical techniques such as IR, 1H NMR, and CHN analysis . X-ray crystallography has been employed to determine the structure of related compounds, providing insights into the stereochemistry and conformation of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-fluoro-4-oxochroman-2-carboxylic acid derivatives has been explored in the context of developing new antibacterial agents. These compounds have been shown to exhibit potent inhibitory activity against various pathogenic strains, indicating their potential as antimicrobial agents . Additionally, some derivatives have been found to exhibit excellent antibacterial activity and potent inhibitory activity against bacterial DNA topoisomerase IV .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-4-oxochroman-2-carboxylic acid derivatives are influenced by the presence of the fluorine atom and the carboxylic acid group. These groups affect the acidity, lipophilicity, and overall reactivity of the compound, which are important parameters in drug design. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of pharmaceuticals .
Scientific Research Applications
Environmental Impact and Alternatives
Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), are noted for their persistence in the environment and potential health risks. The search for safer fluorinated alternatives is ongoing, with over 20 new substances identified for applications ranging from manufacturing to consumer products. These alternatives are under scrutiny for their safety profiles and environmental impact, highlighting the critical need for further research and risk assessment (Wang et al., 2013).
Microbial Degradation
Understanding the microbial degradation of polyfluoroalkyl chemicals is crucial for evaluating the environmental fate of these substances. Research has focused on biodegradability studies using microbial cultures, soil, and sediment, aiming to bridge knowledge gaps and improve environmental monitoring and ecotoxicological assessment of fluorinated compounds (Liu & Mejia Avendaño, 2013).
Chemosensors Development
Fluorinated compounds play a significant role in the development of chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. The unique properties of these compounds contribute to high selectivity and sensitivity in chemosensor applications, underscoring their importance in analytical chemistry (Roy, 2021).
Biocatalyst Inhibition
The study of carboxylic acids, including fluorinated variants, has revealed their inhibitory effects on microbes used in the production of biorenewable chemicals. Insights into the mechanisms of inhibition by carboxylic acids can guide metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).
Fluorous Porphyrinoids Applications
Fluorinated porphyrinoids have been explored for their applications in medicine and materials science, leveraging their tunable properties and increased stability. These compounds show promise in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts, highlighting the versatile applications of fluorinated materials (Aggarwal et al., 2021).
Future Directions
The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, which shows strong inhibition to aldose reductases to cure incurable complications of diabetes . This suggests potential future directions in the development of treatments for diabetes-related complications .
properties
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXHZKFLLLJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380991 | |
Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-oxochroman-2-carboxylic acid | |
CAS RN |
105300-40-1 | |
Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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